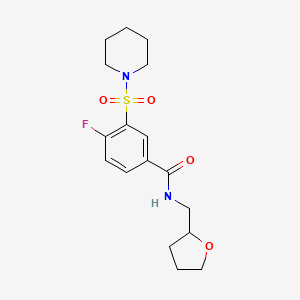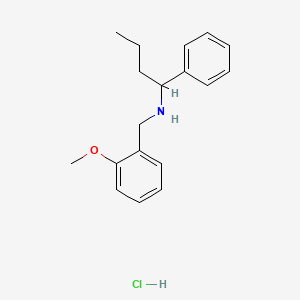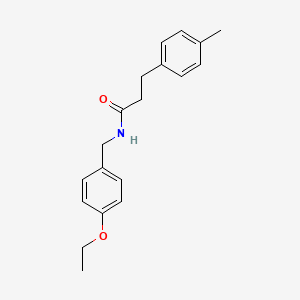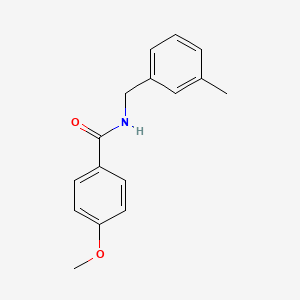
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research. FPB is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins that are involved in the progression of various diseases. For example, 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Inhibition of PARP-1 has been shown to induce cell death in cancer cells. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several diseases, including cardiovascular disease and diabetes. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce cell death in cancer cells and inhibit the formation of neurofibrillary tangles in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its potent inhibitory effects on several enzymes and proteins that are involved in the progression of various diseases. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One of the potential areas of research is the development of novel delivery systems that can enhance the solubility and bioavailability of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. Another potential area of research is the identification of new targets for 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, which can expand its therapeutic applications. Additionally, the efficacy and safety of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in preclinical and clinical trials need to be further investigated to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in the progression of cancer, Alzheimer's disease, and Parkinson's disease. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several other diseases, including cardiovascular disease and diabetes.
Propiedades
IUPAC Name |
4-fluoro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLKDUWSPNWLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)
![N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4447009.png)

![N-(2-fluorophenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4447025.png)
![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![2-[(2-{[4-(diethylamino)benzyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4447053.png)

